
2-aminopyridine-3-sulfonic Acid
Overview
Description
2-Aminopyridine-3-sulfonic acid is a heterocyclic organic compound that features both an amino group and a sulfonic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. This process typically involves the formation of pyridine-3-sulfonyl chlorides as intermediates, which are then hydrolyzed to yield the sulfonic acid . Another method includes the direct sulfonation of pyridines under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts .
Industrial Production Methods: In industrial settings, the preparation of pyridine-3-sulfonyl chloride using a microchannel reactor has been reported. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride to produce pyridine-3-sulfonyl chloride, which is then hydrolyzed to form this compound . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative reaction with tertiary amines in the presence of air, leading to the formation of sulfonylethenamines . This reaction involves the aerobic oxidation of the amine and electrophilic trapping of the resulting enamine by the sulfonyl chloride.
Common Reagents and Conditions:
Oxidation: Tertiary amines and air.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Sulfonyl chlorides and bases.
Major Products:
Sulfonylethenamines: Formed from the reaction with tertiary amines.
Sulfonamides: Formed from the reaction with primary and secondary amines.
Scientific Research Applications
2-Aminopyridine-3-sulfonic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminopyridine-3-sulfonic acid involves its dual nucleophilic structure, which allows it to react with various electrophiles. In biological systems, it can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways . For example, its interaction with tertiary amines leads to the formation of sulfonylethenamines through aerobic oxidation and electrophilic trapping .
Comparison with Similar Compounds
2-Aminopyridine: A simpler analog without the sulfonic acid group, used in drug discovery and organic synthesis.
3-Aminopyridine: Another isomer with different reactivity and applications.
4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.
Uniqueness: 2-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential for forming diverse derivatives. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
2-aminopyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSFAEFKJOUTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376472 | |
Record name | 2-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-07-0 | |
Record name | 2-aminopyridine-3-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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